molecular formula C8H5N5O4S B2897427 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 109193-50-2

5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2897427
CAS No.: 109193-50-2
M. Wt: 267.22
InChI Key: MGRAQFXAIJXZCK-UHFFFAOYSA-N
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Description

The compound “5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, and a 3,5-dinitrophenyl group . Dinitrophenyl compounds are known for their high reactivity due to the presence of nitro groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nitration reactions . For example, dinitrophenyl compounds can be produced by the nitration of phenol with nitric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring and the dinitrophenyl group would contribute significantly to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiadiazole ring and the dinitrophenyl group. Dinitrophenyl compounds are typically yellow and have a high reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine has been a subject of study for its synthesis and chemical properties. Research has focused on the synthesis of various derivatives of 1,3,4-thiadiazole compounds and analyzing their structural and chemical characteristics. For example, studies have demonstrated the synthesis of formazans from Mannich base derivatives of 1,3,4-thiadiazole, providing insights into the chemical behavior and potential applications of these compounds in various fields (Sah, Bidawat, Seth, & Gharu, 2014).

Antimicrobial and Antiviral Activity

  • The antimicrobial and antiviral potential of 1,3,4-thiadiazole derivatives has been a significant area of research. Investigations into the biological activity of these compounds reveal moderate antimicrobial properties against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, studies on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown certain anti-tobacco mosaic virus activity, indicating their possible use in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Insecticidal Activity

  • The insecticidal properties of 1,3,4-thiadiazole derivatives have been explored, with some studies demonstrating significant activity against agricultural pests like the cotton leaf worm. This suggests the potential of these compounds in developing new, effective insecticides (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).

Potential in Nanotechnology and Material Science

  • The 1,3,4-thiadiazole derivatives, including this compound, have shown promise in the field of nanotechnology and material science. Studies have examined their electronic properties and potential applications as nonlinear optical (NLO) materials, which could be valuable in the development of new materials for electronic and photonic devices (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Antitumor and Anticancer Activity

Safety and Hazards

Dinitrophenyl compounds are generally considered to be hazardous due to their high reactivity . They can cause skin and eye irritation, and are toxic if swallowed or inhaled .

Properties

IUPAC Name

5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O4S/c9-8-11-10-7(18-8)4-1-5(12(14)15)3-6(2-4)13(16)17/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAQFXAIJXZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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